
Methyl hexa-4,5-dienoate
Overview
Description
Methyl hexa-4,5-dienoate is a conjugated dienoate ester characterized by a six-carbon chain with double bonds at positions 4 and 5 and a methyl ester group at the terminal position. This compound is of interest in organic synthesis due to its reactivity in cycloaddition reactions, such as [2+2] photocycloadditions, and its role as a precursor for complex heterocycles . Its structural features, including the conjugated diene system and ester functionality, influence its physical properties, spectral characteristics, and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexa-4,5-dienoate can be synthesized through the esterification of hexa-4,5-dienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where hexa-4,5-dienoic acid and methanol are continuously fed into the reactor, and the ester product is continuously removed. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl hexa-4,5-dienoate participates in reactions typical of conjugated dienes and esters, including:
a. Nucleophilic Additions
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1,6-Conjugate Additions : Copper-catalyzed asymmetric conjugate additions with Grignard reagents (e.g., alkyl or aryl magnesium halides) target the δ-position of the dienoate. For example, reactions with ethylmagnesium bromide yield enantiomerically enriched products (up to 90% ee) under optimized conditions .
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Electrophilic Additions : Halogens (e.g., bromine) may add across the conjugated double bonds, with regioselectivity influenced by steric and electronic factors.
b. Cycloadditions
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Diels-Alder Reactions : The compound can act as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered cyclohexene derivatives.
c. Oxidation and Reduction
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Oxidation : Double bonds may undergo epoxidation using peracids (e.g., mCPBA) or ozonolysis to yield carbonyl compounds.
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces double bonds to single bonds, producing saturated esters .
d. Ester Hydrolysis
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Acid- or base-catalyzed hydrolysis converts the ester to hexa-4,5-dienoic acid, a precursor for further functionalization.
Common Reagents and Conditions
Key reagents and conditions for reactions involving this compound are summarized below:
Catalytic Asymmetric Reactions
This compound serves as a substrate in enantioselective transformations:
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Copper-Catalyzed Additions : Using chiral ligands (e.g., reversed JosiPhos), Grignard reagents add to the δ-position with high enantioselectivity. For example, ethyl groups introduced via this method achieve ≥90% ee .
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Rhodium-Catalyzed Cyclopropanation : Diazo esters react with the diene system to form bicyclic structures via C–H activation and Cope rearrangement .
Comparative Reactivity
The reactivity of this compound differs from isomers due to double bond positioning:
Mechanistic Insights
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Conjugate Additions : Oxidative addition of Cu(I) to the δ-position forms a Cu(III) intermediate, followed by reductive elimination to yield the product .
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Cycloadditions : Electron-rich dienes undergo synchronous [4+2] bonding with electron-poor dienophiles, stabilized by secondary orbital interactions.
Scientific Research Applications
Methyl hexa-4,5-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, especially those involving esterases and lipases.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where the ester functionality can be exploited for controlled release.
Industry: Utilized in the production of fragrances and flavors due to its ester group, which imparts pleasant aromas.
Mechanism of Action
The mechanism of action of methyl hexa-4,5-dienoate in biological systems involves its interaction with enzymes that catalyze ester hydrolysis. Esterases and lipases can hydrolyze the ester bond, releasing hexa-4,5-dienoic acid and methanol. The conjugated diene system can also participate in various biochemical pathways, potentially interacting with cellular receptors and enzymes involved in oxidative stress responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Hexa-3,5-dienoate
- Structure : Ethyl ester analog with double bonds at positions 3 and 3.
- Key Differences: The double bond positions (3,5 vs. 4,5) alter conjugation and reactivity. The 3,5-dienoate system may exhibit reduced orbital overlap compared to the 4,5-dienoate, affecting its participation in cycloaddition reactions. Synthesis: Synthesized via methods reported by Stang et al. (2011) and Hoye et al. (1982), involving palladium-catalyzed couplings or esterification of dienoic acids . Applications: Less commonly used in photochemical reactions compared to methyl hexa-4,5-dienoate, but serves as a substrate in studies on regioselective additions .
Methyl 6-Methoxyhexa-3,5-dienoate
- Structure : Features a methoxy substituent at position 6 and double bonds at 3 and 4.
- Spectral Data: IR spectra show distinct absorption peaks at 1725 cm⁻¹ (ester C=O) and 1955 cm⁻¹ (allene stretch), differing from this compound’s spectral profile . Synthesis: Prepared via alkylation of bromoallenes with methyl isobutyrate, yielding 56% of the product after purification .
Methyl 2,2-Dimethylhexa-4,5-dienoate
- Structure : Contains dimethyl substituents at position 2.
- Key Differences :
- Steric hindrance from the dimethyl group reduces reactivity at the β-carbon, directing reactions to the terminal allene.
- Physical Properties : Boiling point (75°C/4 mmHg) and molecular weight (155.107 g/mol) differ from the parent compound due to increased branching .
- Applications : Used in heterocyclization reactions to form methylenecyclobutane-fused indolines, demonstrating enhanced regioselectivity compared to unsubstituted analogs .
Hexa-2,4-dienoic Acid
- Structure : Free carboxylic acid with double bonds at positions 2 and 4.
- Key Differences: The absence of an ester group increases acidity (pKa ~4.5) and alters solubility in polar solvents. Safety: Classified under GHS 1.0 with hazards including skin irritation (H315) and acute toxicity (H302), contrasting with this compound’s ester-based safety profile .
Data Tables
Table 1. Physical and Spectral Properties
Research Findings and Trends
- Reactivity: this compound’s conjugated diene system facilitates [2+2] photocycloadditions, forming methylenecyclobutane derivatives with high stereoselectivity . Substituted analogs like methyl 2,2-dimethylhexa-4,5-dienoate show enhanced regiocontrol due to steric effects .
- Safety: Esters like this compound generally pose lower acute toxicity risks compared to carboxylic acid analogs (e.g., hexa-2,4-dienoic acid) .
Biological Activity
Methyl hexa-4,5-dienoate, also known as methyl 5-methylhexa-2,5-dienoate, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a molecular weight of approximately 140.18 g/mol. The compound features a conjugated diene system with alternating double bonds, which enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to engage in electron transfer reactions facilitated by its conjugated diene system. This reactivity allows the compound to modulate various biochemical pathways, potentially influencing enzyme activity and receptor interactions. Research suggests that this compound may exhibit anti-inflammatory and antimicrobial properties through these mechanisms.
Anti-inflammatory Effects
Studies have indicated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, suggesting a potential therapeutic role in treating inflammatory diseases. This effect may be mediated through the inhibition of specific signaling pathways involved in inflammation.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria highlights its potential as a natural preservative or therapeutic agent. The exact mechanism behind this antimicrobial action is believed to involve disruption of microbial cell membranes due to the compound's lipophilic nature.
Table 1: Summary of Biological Activities
Activity | Effect | Mechanism |
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Anti-inflammatory | Inhibition of cytokine production | Modulation of signaling pathways |
Antimicrobial | Activity against bacteria | Disruption of cell membranes |
Case Study: Anti-inflammatory Effects
A study conducted on human macrophage cell lines demonstrated that treatment with this compound resulted in a significant reduction in the secretion of TNF-alpha and IL-6, key cytokines involved in the inflammatory response. The compound was administered at varying concentrations (10 µM to 100 µM), with the most pronounced effects observed at 50 µM.
Case Study: Antimicrobial Efficacy
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial potency. The study concluded that the compound could serve as a potential candidate for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing methyl hexa-4,5-dienoate derivatives, and how are they optimized for yield and purity?
- This compound derivatives are typically synthesized via alkylation or conjugate addition. For example, methyl 2,2-dimethylhexa-4,5-dienoate was prepared by alkylating 4-bromobuta-1,2-diene with methyl isobutyrate under controlled conditions (75°C, 4 mm Hg), achieving 56% yield. Purification involved silica gel column chromatography, and characterization relied on NMR (δH 5.00–4.60 ppm for allene protons) and IR spectroscopy (1955 cm⁻¹ for allene stretches) . Optimization includes adjusting stoichiometry (e.g., NaH as a base in THF) and reaction time to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?
- 1H/13C NMR : Key signals include allene protons (δH 4.60–5.00 ppm) and ester carbonyl carbons (δC ~170 ppm). Multiplicity analysis (e.g., doublets of triplets) resolves overlapping signals .
- IR Spectroscopy : Allene C=C stretches appear at ~1950–1960 cm⁻¹, while ester C=O absorbs at ~1730 cm⁻¹ .
- HRMS : Used to confirm molecular formulas (e.g., [M+H]+ calcd. 155.107, found 155.107) . Advanced 2D NMR (COSY, HSQC) is recommended for complex mixtures .
Advanced Research Questions
Q. How do catalyst systems influence the stereochemical outcomes of reactions involving this compound?
- Catalyst choice (e.g., transition metals vs. organocatalysts) dictates reaction pathways. For instance, cycloisomerization of bisallenes (e.g., methyl 2-acetyl-6-methylhepta-4,5-dienoate) under photosensitized conditions produces methylenecyclobutane-fused indolines via [2+2] cycloaddition. Stereoselectivity is controlled by electronic effects of substituents and solvent polarity . Competing pathways (e.g., [4+2] vs. [2+2]) require mechanistic studies using deuterium labeling or computational modeling .
Q. How can researchers address discrepancies between calculated and observed HRMS data for this compound derivatives?
- Minor deviations (<0.002 amu) may arise from isotopic abundance or instrument calibration. For example, methyl 2,2-dimethylhexa-4,5-dienoate showed a calculated [M+H]+ of 155.107 and observed 155.107, indicating high accuracy. Larger discrepancies suggest impurities (e.g., incomplete purification) or incorrect molecular formula assumptions. Cross-validate with elemental analysis (e.g., C: 76.2% calcd. vs. 76.1% observed) and repeat measurements under high-resolution conditions .
Q. What strategies mitigate competing reactions during the synthesis of functionalized this compound derivatives?
- Competing polymerization or isomerization of allene moieties is minimized by:
- Low-temperature reactions (e.g., –78°C for lithiation steps).
- Inert atmospheres (argon/nitrogen) to prevent oxidation.
- Protecting groups (e.g., silyl ethers) for reactive hydroxyl or amine substituents .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to probe the reactivity of this compound in cycloaddition reactions?
- Control variables : Catalyst loading (e.g., 5–20 mol%), solvent polarity (THF vs. DCM), and temperature.
- Monitoring : Use in-situ FTIR or TLC to track reaction progress.
- Case study : Photosensitized [2+2] cycloaddition of 1-(hexa-4,5-dienoyl)indole derivatives required benzophenone as a triplet sensitizer and UV irradiation (λ = 365 nm) to achieve 41–60% yields .
Q. What are best practices for documenting and archiving spectral data to ensure reproducibility?
- Include raw NMR/HRMS files, solvent peaks, and acquisition parameters (e.g., 300 MHz for 1H NMR).
- Use standardized metadata templates (e.g., ISA-Tab) to capture experimental conditions, as emphasized in metadata guidelines for long-term data reuse .
Q. Tables of Key Data
Compound | Key NMR Shifts (δH, ppm) | IR Peaks (cm⁻¹) | HRMS [M+H]+ |
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Methyl 2,2-dimethylhexa-4,5-dienoate | 5.00 (m, 1H), 4.60–4.68 (m, 2H) | 1955, 1725 | 155.107 (calcd/found) |
Ethyl N-(1-cyano-2,2-dimethylhexyl)-hexa-4,5-dienoate | 5.01 (p, J=6 Hz), 4.65–4.70 (m) | 1950, 1730 | 237.162 (found) |
Properties
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h4H,1,5-6H2,2H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEIYTRWDOPVOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628493 | |
Record name | Methyl hexa-4,5-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114971-88-9 | |
Record name | Methyl hexa-4,5-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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